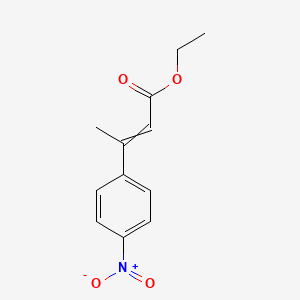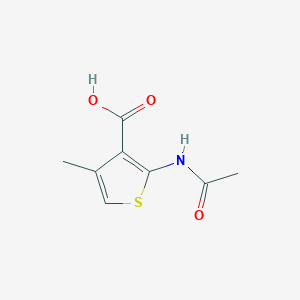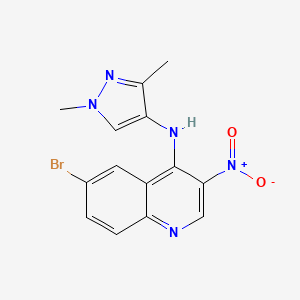
2-(2-Aminopyrimidin-5-yl)-2,2-difluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Aminopyrimidin-5-yl)-2,2-difluoroacetic acid is a chemical compound with the molecular formula C6H5F2N3O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminopyrimidin-5-yl)-2,2-difluoroacetic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-5-bromopyrimidine with difluoroacetic acid under specific conditions to introduce the difluoroacetic acid moiety. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process may involve crystallization or chromatography techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminopyrimidin-5-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The difluoroacetic acid moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(2-Aminopyrimidin-5-yl)-2,2-difluoroacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Aminopyrimidin-5-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: A simpler derivative of pyrimidine with similar biological activities.
5-Fluoropyrimidine: Another fluorinated pyrimidine derivative with applications in cancer treatment.
2,4-Diaminopyrimidine: Known for its use in the synthesis of pharmaceuticals.
Uniqueness
2-(2-Aminopyrimidin-5-yl)-2,2-difluoroacetic acid is unique due to the presence of the difluoroacetic acid moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.
Properties
Molecular Formula |
C6H5F2N3O2 |
|---|---|
Molecular Weight |
189.12 g/mol |
IUPAC Name |
2-(2-aminopyrimidin-5-yl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C6H5F2N3O2/c7-6(8,4(12)13)3-1-10-5(9)11-2-3/h1-2H,(H,12,13)(H2,9,10,11) |
InChI Key |
VIXYKPOQOOIYGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)N)C(C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2'-[2-(1-Methyl-2-piperidyl)ethyl]-p-toluanilide](/img/structure/B8579713.png)



![6-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}pyridine-3-carbonitrile](/img/structure/B8579733.png)
![5-([Butyl(methyl)amino]methyl)thiophene-2-carboxylic acid](/img/structure/B8579747.png)




![2-[2-(Pyridin-4-yl)ethyl]-1lambda~6~,2-thiazolidine-1,1-dione](/img/structure/B8579800.png)
![5-{[5-(1,2-Dithiolan-3-yl)pentanoyl]amino}pentanoic acid](/img/structure/B8579805.png)

